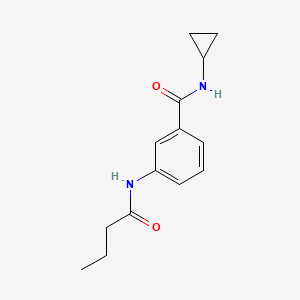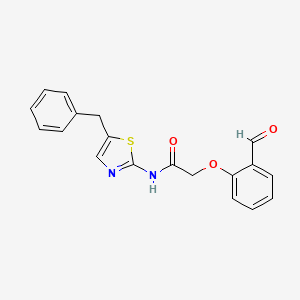![molecular formula C17H24N2OS B4796327 5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4796327.png)
5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Übersicht
Beschreibung
5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, also known as BTD, is a bicyclic compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. BTD is a synthetic molecule that has been synthesized using various methods, and its mechanism of action has been extensively studied in vitro and in vivo.
Wirkmechanismus
The mechanism of action of 5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In vitro studies have shown that 5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various signaling pathways, including cell growth and differentiation. Furthermore, 5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one inhibits the proliferation and migration of cancer cells, induces apoptosis in cancer cells, and inhibits the replication of viruses. In vivo studies have shown that 5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one inhibits the growth of tumors in mice and reduces the viral load in mice infected with HIV and HSV. However, the toxicity and pharmacokinetics of 5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one in vivo have not been fully studied.
Vorteile Und Einschränkungen Für Laborexperimente
5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several advantages and limitations for lab experiments. One advantage is that it is a synthetic molecule that can be easily synthesized in large quantities and high purity. Another advantage is that it exhibits potent anticancer, antiviral, and antibacterial activities in vitro. However, one limitation is that its mechanism of action is not fully understood, which hinders the development of 5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one as a therapeutic agent. Another limitation is that its toxicity and pharmacokinetics in vivo have not been fully studied, which hinders the translation of 5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one from the lab to the clinic.
Zukünftige Richtungen
There are several future directions for the research on 5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one. One direction is to further elucidate its mechanism of action, which would facilitate the development of 5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one as a therapeutic agent. Another direction is to study its toxicity and pharmacokinetics in vivo, which would provide valuable information for the translation of 5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one from the lab to the clinic. Another direction is to explore its potential applications in other fields, such as materials science and catalysis. Finally, another direction is to synthesize analogs of 5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one and study their structure-activity relationships, which would provide insights into the design of more potent and selective analogs.
Wissenschaftliche Forschungsanwendungen
5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been extensively studied in the field of medicinal chemistry due to its potential applications as a therapeutic agent. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. In vitro studies have demonstrated that 5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the herpes simplex virus (HSV) in vitro. In addition, 5-butyl-7-methyl-2-(2-thienyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has been shown to exhibit antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Eigenschaften
IUPAC Name |
5-butyl-7-methyl-2-thiophen-2-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c1-3-4-7-17-11-18-9-16(2,15(17)20)10-19(12-17)14(18)13-6-5-8-21-13/h5-6,8,14H,3-4,7,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFWJTZOMFNXRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-bromo-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4796249.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-nitrobenzenesulfonamide](/img/structure/B4796253.png)


![N-(sec-butyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4796282.png)
![2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4796300.png)
![2-(3-chloro-4-fluorophenoxy)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4796307.png)
![2-(3-{[4-(hydroxymethyl)-4-(2-phenoxyethyl)-1-piperidinyl]methyl}phenoxy)ethanol](/img/structure/B4796315.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B4796335.png)
![4-(butylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4796341.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-bromobenzamide](/img/structure/B4796348.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B4796356.png)
![methyl 1-cyclopropyl-7-(3,4-dichlorophenyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4796364.png)
